Cas no 1896490-76-8 (5-Chloro-4-fluoro-2-methoxybenzonitrile)
5-Chloro-4-fluoro-2-methoxybenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-4-fluoro-2-methoxybenzonitrile
- 1896490-76-8
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- Inchi: 1S/C8H5ClFNO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3
- InChI Key: WICFYEFFZYRLPN-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=C(C#N)C=1)OC)F
Computed Properties
- Exact Mass: 185.0043696g/mol
- Monoisotopic Mass: 185.0043696g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 33Ų
5-Chloro-4-fluoro-2-methoxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR021VZY-50mg |
5-chloro-4-fluoro-2-methoxybenzonitrile |
1896490-76-8 | 95% | 50mg |
$248.00 | 2025-02-14 | |
| Aaron | AR021VZY-100mg |
5-chloro-4-fluoro-2-methoxybenzonitrile |
1896490-76-8 | 95% | 100mg |
$357.00 | 2025-02-14 | |
| Aaron | AR021VZY-250mg |
5-chloro-4-fluoro-2-methoxybenzonitrile |
1896490-76-8 | 95% | 250mg |
$503.00 | 2025-02-14 | |
| Aaron | AR021VZY-500mg |
5-chloro-4-fluoro-2-methoxybenzonitrile |
1896490-76-8 | 95% | 500mg |
$776.00 | 2025-02-14 | |
| Aaron | AR021VZY-1g |
5-chloro-4-fluoro-2-methoxybenzonitrile |
1896490-76-8 | 95% | 1g |
$987.00 | 2025-02-14 | |
| Aaron | AR021VZY-2.5g |
5-chloro-4-fluoro-2-methoxybenzonitrile |
1896490-76-8 | 95% | 2.5g |
$1909.00 | 2025-02-14 | |
| Aaron | AR021VZY-5g |
5-chloro-4-fluoro-2-methoxybenzonitrile |
1896490-76-8 | 95% | 5g |
$2814.00 | 2025-02-14 | |
| Aaron | AR021VZY-10g |
5-chloro-4-fluoro-2-methoxybenzonitrile |
1896490-76-8 | 95% | 10g |
$4160.00 | 2023-12-15 | |
| 1PlusChem | 1P021VRM-50mg |
5-chloro-4-fluoro-2-methoxybenzonitrile |
1896490-76-8 | 95% | 50mg |
$255.00 | 2024-06-17 | |
| 1PlusChem | 1P021VRM-100mg |
5-chloro-4-fluoro-2-methoxybenzonitrile |
1896490-76-8 | 95% | 100mg |
$350.00 | 2024-06-17 |
5-Chloro-4-fluoro-2-methoxybenzonitrile Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 5-Chloro-4-fluoro-2-methoxybenzonitrile
5-Chloro-4-fluoro-2-methoxybenzonitrile: A Comprehensive Overview
The compound 5-Chloro-4-fluoro-2-methoxybenzonitrile (CAS No. 1896490-76-8) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzonitrile core substituted with chlorine, fluorine, and methoxy groups at specific positions. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for research and industrial applications.
Recent studies have highlighted the potential of 5-Chloro-4-fluoro-2-methoxybenzonitrile in the development of advanced materials, particularly in the field of electronics. Researchers have explored its use as a precursor for synthesizing high-performance polymers and organic semiconductors. The presence of electron-withdrawing groups like chlorine and fluorine enhances the molecule's ability to participate in various chemical reactions, making it a versatile building block for constructing complex molecular architectures.
In addition to its role in materials science, 5-Chloro-4-fluoro-2-methoxybenzonitrile has also been investigated for its potential in pharmaceutical research. The compound's structure suggests that it could serve as a lead compound for designing drugs targeting specific biological pathways. Recent findings indicate that the molecule exhibits moderate inhibitory activity against certain enzymes, opening up avenues for further exploration in drug discovery.
The synthesis of 5-Chloro-4-fluoro-2-methoxybenzonitrile involves a multi-step process that typically begins with the preparation of the benzonitrile derivative. The substitution reactions are carefully controlled to ensure the precise placement of the chlorine, fluorine, and methoxy groups. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction conditions, leading to higher yields and improved purity of the final product.
From an environmental perspective, understanding the degradation pathways of 5-Chloro-4-fluoro-2-methoxybenzonitrile is crucial for assessing its impact on ecosystems. Studies have shown that the compound undergoes hydrolysis under specific conditions, releasing nontoxic byproducts. This information is essential for ensuring safe handling and disposal practices in industrial settings.
In conclusion, 5-Chloro-4-fluoro-2-methoxybenzonitrile (CAS No. 1896490-76-8) is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a valuable tool for researchers and industry professionals alike.
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